molecular formula C10H16ClNO B1203835 (±)-Ephedrine (hydrochloride) CAS No. 134-71-4

(±)-Ephedrine (hydrochloride)

Cat. No.: B1203835
CAS No.: 134-71-4
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-GHXDPTCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Ephedrine (hydrochloride) is a chemical compound with the molecular formula C10H15NO · HCl. It is known for its applications in various fields, including pharmaceuticals and organic chemistry. This compound is a derivative of phenylpropanolamine and is often used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Ephedrine (hydrochloride) typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-amino-1-phenylpropan-2-ol. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of (±)-Ephedrine (hydrochloride) may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

(±)-Ephedrine (hydrochloride) is widely used in scientific research due to its versatile properties. Some of its applications include:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry Studies: The compound is used in studies involving reaction mechanisms and synthesis of complex molecules.

    Forensic Analysis: It is employed in forensic toxicology for the analysis of biological samples.

    Clinical Toxicology: The compound is used in the development of analytical methods for detecting drugs and their metabolites.

Mechanism of Action

The mechanism of action of (±)-Ephedrine (hydrochloride) involves its interaction with specific molecular targets. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of adrenergic receptors, which are part of the sympathetic nervous system.

Comparison with Similar Compounds

    Ephedrine: Similar in structure and function, used as a bronchodilator and stimulant.

    Pseudoephedrine: Used as a decongestant, with a similar mechanism of action.

    Phenylpropanolamine: Another sympathomimetic agent, previously used as an appetite suppressant.

Uniqueness: (±)-Ephedrine (hydrochloride) is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively stimulate adrenergic receptors makes it valuable in both research and therapeutic applications.

Properties

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889337, DTXSID40947041
Record name (+/-)-2-Ephedrinium hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Ephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-71-4, 24221-86-1
Record name DL-Ephedrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Ephedrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24221-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racephedrine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ephedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024221861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-2-Ephedrinium hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Ephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylamino-1-phenylpropan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RACEPHEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SK4LAO7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.